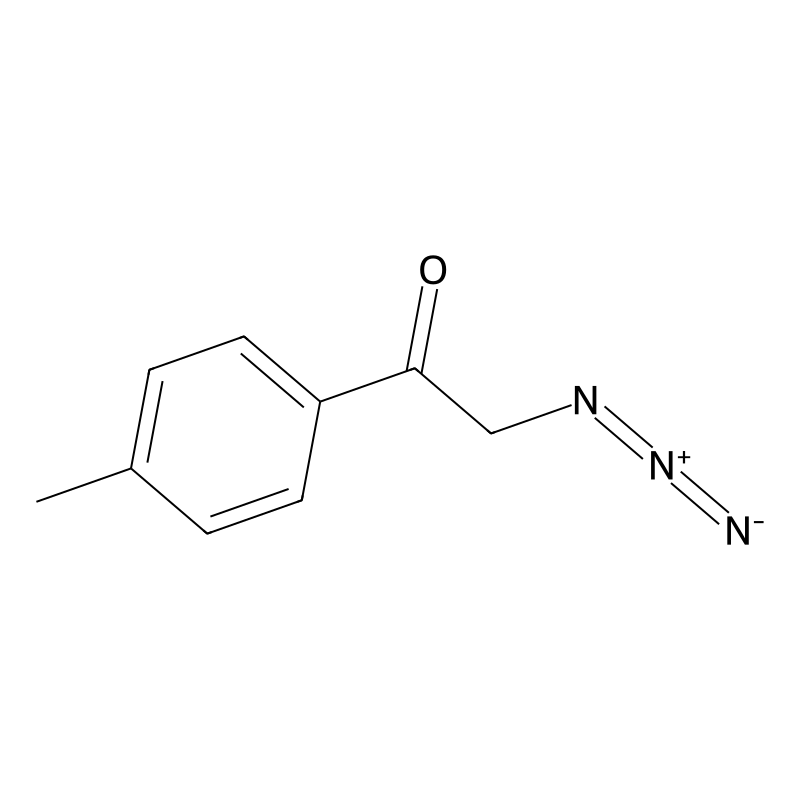

2-Azido-1-(4-methylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Azido-1-(4-methylphenyl)ethanone is an organic compound characterized by the molecular formula C₉H₉N₃O. It features an azide group (-N₃) attached to an ethanone moiety, which is further connected to a 4-methylphenyl group. The presence of the azide group imparts unique reactivity, making this compound of interest in various chemical and biological applications. The structural configuration allows for potential interactions in bioorthogonal chemistry, where it can label biomolecules without disrupting biological processes .

- Oxidation: The azide group may be oxidized to form nitro compounds using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction of the azide group can yield amines, typically employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Substitution: The azide group can participate in nucleophilic substitution reactions with various nucleophiles, including amines or alcohols .

Major Products Formed- From Oxidation: Nitro derivatives.

- From Reduction: Amines.

- From Substitution: Substituted ethanone derivatives.

The biological activity of 2-Azido-1-(4-methylphenyl)ethanone has been explored primarily in the context of its potential applications in drug development and bioorthogonal chemistry. It has been investigated for the synthesis of biologically active compounds, particularly triazoles, which are known for their therapeutic potential. The azide group facilitates cycloaddition reactions that are crucial in forming these biologically relevant structures .

Laboratory Synthesis

The synthesis of 2-Azido-1-(4-methylphenyl)ethanone typically involves the reaction of 4-methylacetophenone with sodium azide in a solvent such as dimethylformamide (DMF). This reaction is conducted under controlled temperature conditions to ensure optimal yield and purity.

Industrial Production

While specific industrial methods are not extensively documented, the general approach involves scaling up laboratory synthesis. This includes optimizing reaction conditions—temperature, solvent choice, and reagent concentrations—to achieve higher yields suitable for commercial applications.

2-Azido-1-(4-methylphenyl)ethanone has several notable applications:

- Chemical Research: As a precursor for synthesizing various organic compounds.

- Biological Research: In bioorthogonal labeling of biomolecules.

- Pharmaceutical Development: In the synthesis of pharmacologically active compounds.

- Industrial Use: In producing specialty chemicals and materials .

Interaction studies involving 2-Azido-1-(4-methylphenyl)ethanone focus on its reactivity with biological molecules and its role in chemical biology. The azide group's ability to undergo cycloaddition reactions makes it suitable for labeling and tracking biomolecules in living systems without interfering with their natural functions .

Similar Compounds- 2-Azido-1-(4-methoxyphenyl)ethanone

- 2-Azido-1-(4-chlorophenyl)ethanone

- 2-Azido-1-(4-nitrophenyl)ethanone

Uniqueness

The uniqueness of 2-Azido-1-(4-methylphenyl)ethanone lies in the presence of the 4-methyl group on the phenyl ring. This structural feature influences its reactivity and the types of reactions it can undergo, differentiating it from its analogs. The methyl substitution can affect steric hindrance and electronic properties, leading to distinct chemical behaviors compared to similar compounds .

Structural Characteristics and Molecular Formula

2-Azido-1-(4-methylphenyl)ethanone exhibits a distinctive molecular architecture characterized by the presence of an azido functional group (-N₃) attached to an ethanone moiety bearing a 4-methylphenyl substituent [1]. The compound possesses the molecular formula C₉H₉N₃O, with a molecular weight of 175.19 grams per mole [1] [2]. The structural framework consists of a benzene ring substituted with a methyl group at the para position, connected to a carbonyl group which is further linked to a methylene carbon bearing the azido functionality [3].

The azido group represents a linear arrangement of three nitrogen atoms, displaying characteristic resonance structures that contribute to the compound's unique chemical properties [3]. The molecular structure demonstrates sp² hybridization at the nitrogen atom directly bonded to the methylene carbon, while the terminal nitrogen atoms in the azide chain exhibit distinct bonding characteristics [4]. X-ray crystallographic analysis reveals that the azide group adopts a nearly linear configuration with slight deviation from perfect linearity [3] [4].

Table 1: Basic Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉N₃O | [1] [2] |

| Molecular Weight | 175.19 g/mol | [1] [2] |

| Exact Mass | 175.07500 | [2] |

| Heavy Atom Count | 13 | [1] |

| Topological Polar Surface Area | 66.82 Ų | [2] |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-azido-1-(4-methylphenyl)ethanone [1] [5]. This designation follows standard nomenclature conventions where the azido substituent is located at the second carbon position of the ethanone chain, and the aromatic ring contains a methyl group at the fourth position relative to the ketone attachment point [1].

Alternative chemical identifiers include the Chemical Abstracts Service registry number 6595-30-8, which provides a unique numerical identifier for database searches and regulatory purposes [1] [2]. The compound is also referenced by various synonyms including 2-azido-1-(4-methylphenyl)ethan-1-one, reflecting alternative systematic naming approaches [1]. The International Chemical Identifier key MFBKIKMYVQMIAQ-UHFFFAOYSA-N serves as a standardized string representation for computational chemistry applications [1] [5].

Table 2: Chemical Identifiers and Nomenclature

| Identifier Type | Value | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 2-azido-1-(4-methylphenyl)ethanone | [1] [5] |

| Chemical Abstracts Service Number | 6595-30-8 | [1] [2] |

| International Chemical Identifier Key | MFBKIKMYVQMIAQ-UHFFFAOYSA-N | [1] [5] |

| Simplified Molecular Input Line Entry System | CC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | [1] [5] |

Physical Properties

Melting Point and Phase Behavior

The melting point and phase transition behavior of 2-azido-1-(4-methylphenyl)ethanone reflect the compound's molecular structure and intermolecular interactions [6]. Crystallographic studies conducted at 273 Kelvin demonstrate that the compound exists as colorless block-shaped crystals under standard conditions [3] [6]. The crystal structure analysis indicates stable solid-state properties with well-defined geometric parameters [4] [6].

The compound exhibits typical organic azide thermal characteristics, where thermal decomposition may occur before reaching the melting point due to the energetic nature of the azide functional group [7]. Phase behavior studies suggest that the compound maintains structural integrity within normal laboratory temperature ranges, making it suitable for crystallographic analysis and synthetic applications [3] [4].

Solubility Parameters in Various Solvents

Solubility characteristics of 2-azido-1-(4-methylphenyl)ethanone are influenced by the polar azido group and the aromatic ketone structure [7]. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide compared to non-polar hydrocarbon solvents [8]. The presence of the azido group contributes to increased polarity, affecting dissolution behavior in various solvent systems [7].

Organic azide compounds typically exhibit limited solubility in water due to their predominantly hydrophobic character, while showing improved dissolution in organic solvents that can accommodate the azido functionality through favorable intermolecular interactions [9] [10]. The 4-methylphenyl substituent further influences solubility through aromatic-solvent interactions in benzene and toluene systems [7].

Thermodynamic Properties

Thermodynamic properties of 2-azido-1-(4-methylphenyl)ethanone are characterized by the energetic nature of the azido functional group [7] [11]. The compound possesses significant internal energy due to the high-energy nitrogen-nitrogen bonds within the azide moiety [7]. Computational studies suggest that azide compounds exhibit characteristic bond energies reflecting the resonance stabilization of the linear nitrogen arrangement [12] [7].

The calculated density of 1.341 milligrams per cubic meter at 273 Kelvin indicates a relatively compact molecular packing in the solid state [3] [6]. Thermodynamic stability is maintained under ambient conditions, though elevated temperatures may initiate decomposition pathways characteristic of organic azides [7] [11]. The energy content associated with the azido group makes this compound of interest for applications requiring controlled energy release [7].

Crystallographic Analysis

Crystal System and Space Group Classification

2-Azido-1-(4-methylphenyl)ethanone crystallizes in the monoclinic crystal system with space group P2₁/c [3] [13] [6]. This space group belongs to the centrosymmetric point group 2/m and represents one of the most common space groups observed in organic crystal structures [3]. The monoclinic symmetry reflects the asymmetric nature of the molecular structure and the specific packing arrangements adopted by the compound in the solid state [4] [6].

The space group P2₁/c indicates the presence of a 21 screw axis parallel to the b-axis and a c-glide plane perpendicular to the b-axis [3] [6]. This symmetry arrangement allows for efficient molecular packing while accommodating the sterically demanding azido group [4]. The centrosymmetric nature of the space group facilitates the formation of inversion-related molecular pairs within the crystal lattice [3].

Table 3: Crystallographic System Classification

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [3] [6] |

| Space Group | P2₁/c | [3] [13] [6] |

| Point Group | 2/m | [3] |

| Symmetry Elements | 21 screw axis, c-glide plane | [3] [6] |

Unit Cell Parameters and Molecular Packing

The unit cell of 2-azido-1-(4-methylphenyl)ethanone exhibits specific dimensional parameters that define the three-dimensional lattice structure [3] [6]. The unit cell parameters are: a = 7.696(3) Ångströms, b = 9.025(3) Ångströms, c = 14.248(4) Ångströms, with a beta angle of 118.726(15) degrees [3] [6]. The unit cell volume measures 867.8(5) cubic Ångströms, accommodating four formula units (Z = 4) [3] [6].

Molecular packing within the unit cell demonstrates efficient space utilization with a calculated density of 1.341 megagrams per cubic meter [3] [6]. The packing arrangement positions molecules to minimize steric clashes while maximizing favorable intermolecular interactions [4]. The relatively compact packing reflects the influence of both the planar aromatic system and the linear azido group in determining optimal molecular orientations [3] [4].

Table 4: Unit Cell Parameters

| Parameter | Value | Standard Deviation | Reference |

|---|---|---|---|

| a | 7.696 Å | ±0.003 Å | [3] [6] |

| b | 9.025 Å | ±0.003 Å | [3] [6] |

| c | 14.248 Å | ±0.004 Å | [3] [6] |

| β | 118.726° | ±0.015° | [3] [6] |

| Volume | 867.8 ų | ±0.5 ų | [3] [6] |

| Z | 4 | - | [3] [6] |

Non-linear Azide Geometry and Bond Angles

The azido group in 2-azido-1-(4-methylphenyl)ethanone exhibits a characteristic non-linear geometry with significant deviation from perfect linearity [3] [4] [14]. The N3-N2-N1 bond angle measures 170.84(11) degrees, demonstrating the slight bending typical of organic azides [3] [4]. This deviation from the ideal 180-degree linear arrangement reflects the electronic structure and bonding characteristics inherent to the azido functional group [4] [14].

Bond length analysis reveals distinct nitrogen-nitrogen distances within the azide chain: the N1-N2 bond measures 1.2350(14) Ångströms while the N2-N3 bond spans 1.1327(14) Ångströms [3] [4]. These differing bond lengths indicate the presence of partial double-bond character distributed across the azide linkage, consistent with resonance structures that describe the electronic delocalization within the nitrogen chain [12] [15]. The N2-N1-C8 bond angle of 116.42(9) degrees describes the attachment geometry of the azide to the methylene carbon [3] [4].

The orientation of the azide group relative to the aromatic ring system is characterized by an angle of 46.62(16) degrees between the least-squares line through the azide group and the normal to the benzene ring plane [3] [4] [14]. This specific orientation balances steric considerations with electronic effects, allowing for optimal molecular packing within the crystal structure [4].

Table 5: Azide Group Geometric Parameters

| Parameter | Value | Standard Deviation | Description |

|---|---|---|---|

| N3-N2-N1 angle | 170.84° | ±0.11° | Azide linearity deviation |

| N2-N1-C8 angle | 116.42° | ±0.09° | Azide attachment geometry |

| N1-N2 bond length | 1.2350 Å | ±0.0014 Å | Terminal azide bond |

| N2-N3 bond length | 1.1327 Å | ±0.0014 Å | Central azide bond |

| Azide-ring orientation | 46.62° | ±0.16° | Spatial arrangement |

Intermolecular Carbon–Hydrogen···Oxygen Hydrogen Bonding Networks

The crystal structure of 2-azido-1-(4-methylphenyl)ethanone is stabilized by a network of intermolecular carbon-hydrogen···oxygen hydrogen bonds that link adjacent molecules into extended supramolecular assemblies [3] [4] [14]. The primary hydrogen bonding interaction occurs between the C8-H8A group and the carbonyl oxygen O1 of a symmetry-related molecule [3] [4]. This interaction exhibits a hydrogen···oxygen distance of 2.40 Ångströms and a carbon-hydrogen···oxygen angle of 145 degrees [3] [4].

The hydrogen bonding pattern creates zigzag chains of molecules running parallel to the crystallographic b-axis direction [16] [3] [4] [14]. These chains represent the fundamental structural motif that governs the overall crystal packing arrangement [4]. The formation of these hydrogen-bonded chains contributes significantly to the thermal stability and mechanical properties of the crystalline material [3].

The specific geometry of the carbon-hydrogen···oxygen interactions reflects the optimal balance between donor-acceptor distances and angular arrangements that maximize electrostatic attraction while minimizing steric repulsion [4]. The donor-acceptor distance of 3.2404(19) Ångströms falls within the typical range for weak hydrogen bonds involving carbon-hydrogen donors and carbonyl acceptors [3] [4].

Table 6: Hydrogen Bonding Parameters

| Interaction | D-H Distance | H···A Distance | D···A Distance | D-H···A Angle | Symmetry |

|---|---|---|---|---|---|

| C8-H8A···O1 | 0.97 Å | 2.40 Å | 3.2404(19) Å | 145° | -x+1, y+1/2, -z+3/2 |

Nucleophilic Substitution of α-Halo Ketones

The most widely employed synthetic route for preparing 2-Azido-1-(4-methylphenyl)ethanone involves the nucleophilic substitution of the corresponding α-halo ketone precursor. This methodology represents the classical approach to α-azido ketone synthesis and has been extensively studied and optimized [1] [2].

Mechanistic Considerations

The nucleophilic substitution proceeds via an SN2 mechanism, where the azide ion (N₃⁻) acts as a nucleophile attacking the α-carbon of the halo ketone. The reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which activates the α-carbon toward nucleophilic attack and stabilizes the transition state through resonance [2] [3]. The α-halo ketones show remarkable insensitivity to steric hindrance compared to typical alkyl halides, making this approach particularly effective for substituted aromatic systems [4].

Substrate Preparation

The required α-halo ketone precursor, 2-bromo-1-(4-methylphenyl)ethanone, can be prepared through several established methods. The most common approach involves the α-bromination of 4-methylacetophenone using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions [5]. The bromination typically proceeds through enol or enolate intermediates, requiring careful temperature control to prevent over-bromination.

Reaction Conditions and Optimization

The nucleophilic substitution reaction is typically carried out using sodium azide in polar aprotic solvents such as dimethylformamide (DMF) or acetone/water mixtures [1]. The reaction conditions must be carefully optimized to achieve high yields while minimizing side reactions such as elimination or azide decomposition.

Solvent Effects

The choice of solvent system significantly impacts both reaction rate and yield. DMF has proven particularly effective due to its ability to dissolve both the organic substrate and inorganic azide salt while providing a polar environment that enhances nucleophilicity [7]. Acetone/water mixtures offer an alternative that can provide comparable yields while being more environmentally benign [1].

Temperature Control

Temperature control is critical for this transformation. The reaction typically proceeds efficiently at room temperature to 25°C, avoiding the thermal decomposition of azide products that can occur at elevated temperatures . Higher temperatures may lead to competing elimination reactions or explosive decomposition of azide intermediates.

Optimization of Reaction Parameters

The optimization of reaction parameters for α-azido ketone synthesis has been extensively studied, with particular attention to maximizing yield while maintaining safety and practical considerations.

Stoichiometry Optimization

The molar ratio of substrate to sodium azide significantly affects both conversion and yield. A 1:1 molar ratio typically provides optimal results, as excess azide can lead to competing reactions without substantial yield improvement . However, slight excess of azide (1.1-1.2 equivalents) may be beneficial in some cases to drive the reaction to completion.

Reaction Time Studies

The reaction time must be carefully balanced to achieve complete conversion while avoiding degradation of the azide product. Studies have shown that reaction times of 1-16 hours are typically sufficient, with most reactions reaching completion within 4-6 hours under optimal conditions [1].

Concentration Effects

The concentration of reactants affects both reaction rate and selectivity. Higher concentrations generally increase reaction rates but may also promote side reactions. Typical concentrations of 0.1-0.5 M in substrate provide optimal balance between reaction rate and selectivity [8].

Phase Transfer Catalysis

The addition of phase transfer catalysts such as 18-crown-6 or tetrabutylammonium salts can significantly enhance reaction rates by improving the solubility and availability of the azide nucleophile [9]. These catalysts are particularly beneficial when using less polar solvent systems.

Purification and Crystallization Techniques

The purification of 2-Azido-1-(4-methylphenyl)ethanone requires careful consideration of the thermal and photochemical sensitivity of the azide functional group. Several purification techniques have been developed and optimized for azido compounds.

Recrystallization Methods

Recrystallization from ethanol or ethanol/water mixtures represents the most commonly employed purification technique for 2-Azido-1-(4-methylphenyl)ethanone [10]. The compound typically crystallizes as colorless plates with melting points in the range of 56-57°C . The recrystallization process must be conducted under controlled conditions to prevent thermal decomposition.

Column Chromatography

When higher purity is required, column chromatography on silica gel using hexane/ethyl acetate solvent systems can provide excellent purification [11]. The azide compound typically elutes as a well-defined band, allowing for effective separation from side products and unreacted starting materials.

Extraction Procedures

Simple extraction procedures using diethyl ether and water can provide effective initial purification, particularly for removing inorganic salts and polar impurities [1]. The organic azide readily partitions into the organic phase, while sodium halide byproducts remain in the aqueous phase.

Crystallization Optimization

The crystallization conditions significantly affect both yield recovery and final purity. Slow cooling and controlled solvent evaporation typically provide better crystal quality and higher yields [10]. The use of seed crystals can improve reproducibility and reduce crystallization time.

Industrial Production Considerations

Scaled Process Development

The industrial production of 2-Azido-1-(4-methylphenyl)ethanone presents unique challenges related to the handling of energetic azide compounds and the need for consistent quality at scale.

Pilot Plant Studies

Scaling from laboratory to industrial production requires comprehensive pilot plant studies to understand heat and mass transfer limitations. The heterogeneous nature of the reaction system, involving solid sodium azide and organic substrates, necessitates careful optimization of mixing and reactor design [9].

Process Safety Considerations

Industrial production must address the inherent safety risks associated with azide compounds. These materials can be shock-sensitive and may decompose explosively under certain conditions. Process design must incorporate appropriate safety measures, including explosion-proof equipment and careful handling procedures [12].

Heat Management

The nucleophilic substitution reaction can be mildly exothermic, requiring effective heat management systems for large-scale production. Temperature control is critical not only for reaction efficiency but also for preventing thermal decomposition of azide products [9].

Yield Enhancement Strategies

Industrial production requires optimization strategies that maximize yield while maintaining cost-effectiveness and safety standards.

Solvent Recovery and Recycling

The use of polar aprotic solvents such as DMF in industrial processes necessitates effective solvent recovery systems. Distillation and purification of recycled solvents can significantly reduce production costs while maintaining reaction efficiency [7].

Catalyst Optimization

Phase transfer catalysts can significantly improve reaction rates and yields, but their use in industrial processes requires careful cost-benefit analysis. The selection of appropriate catalysts must consider both effectiveness and economic factors [9].

Continuous Processing

Continuous flow processes may offer advantages for industrial production, including better heat management, improved mixing, and enhanced safety through reduced inventory of hazardous materials [13]. However, such processes require careful optimization to maintain product quality.

Quality Control Protocols

Industrial production requires robust quality control protocols to ensure consistent product quality and safety.

Analytical Method Development

The development of reliable analytical methods for monitoring azide content and purity is essential for industrial production. Spectroscopic methods, particularly infrared spectroscopy for azide group detection, and chromatographic methods for purity assessment are commonly employed .

In-Process Monitoring

Real-time monitoring of reaction progress and product formation allows for immediate process adjustments and quality control. Temperature monitoring, pH measurement, and spectroscopic analysis can provide continuous feedback on reaction status [8].

Batch Testing and Release

Comprehensive batch testing protocols must be established to ensure product quality and safety before release. These protocols should include purity analysis, thermal stability testing, and safety assessments [14].

Alternative Synthetic Pathways

Beyond the traditional nucleophilic substitution approach, several alternative synthetic pathways have been developed for accessing α-azido ketones, each offering unique advantages and limitations.

Hypervalent Iodine-Mediated Azidation

The use of hypervalent iodine reagents such as [hydroxy(tosyloxy)iodo]benzene (HTIB) provides an alternative route to α-azido ketones through initial α-tosyloxylation followed by azide substitution [9]. This methodology offers the advantage of generating the requisite α-functionality in situ, eliminating the need for pre-formed α-halo ketones.

Oxidative Azidation of Enol Ethers

Magnus and colleagues developed a methodology involving the oxidative azidation of triisopropylsilyl enol ethers using sodium azide in combination with oxidizing agents [1]. This approach provides direct access to α-azido ketones without requiring pre-formed α-halo precursors.

Organocatalytic Asymmetric Azidation

Recent developments in organocatalytic methodology have enabled the asymmetric synthesis of α-azido ketones bearing tertiary stereocenters [11] [15]. These approaches utilize chiral catalysts such as squaramide derivatives to achieve high enantioselectivity in the azidation process.

One-Pot Synthesis from Ketones

Lee and colleagues developed a one-pot synthesis of α-azido ketones directly from ketones using [hydroxy(4-nitrobenzenesulfonyloxy)iodo]benzene (HNIB) followed by azide substitution [1]. This methodology eliminates the need for separate α-halogenation and azidation steps.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-Azido-1-(4-methylphenyl)ethanone reveals multiple disconnection strategies that can guide synthetic planning and route selection.

Primary Disconnection Strategy

The most straightforward retrosynthetic disconnection involves the cleavage of the C-N bond between the α-carbon and the azide group, leading back to the corresponding α-halo ketone precursor. This disconnection strategy aligns with the most commonly employed synthetic methodology and provides access to well-established synthetic routes [1].

Alternative Disconnection Approaches

Alternative disconnection strategies include the cleavage of the C-C bond between the carbonyl carbon and the α-carbon, leading to acetyl and benzyl azide fragments. However, such disconnections typically require more complex synthetic transformations and are less commonly employed in practice.

Aromatic Ring Functionalization

The para-methyl substituent on the aromatic ring can be introduced through various strategies, including Friedel-Crafts acylation of toluene derivatives or through functional group transformations of existing aromatic substituents. The timing of this functionalization relative to azide introduction must be carefully considered to avoid incompatible reaction conditions.

Synthetic Route Evaluation

The retrosynthetic analysis must consider factors such as availability of starting materials, reaction efficiency, safety considerations, and scalability. The nucleophilic substitution approach consistently emerges as the most practical and efficient route for laboratory and industrial applications.